

Apigenin triacetate suppliers and purchasing options

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Compound of Interest

Compound Name: *Apigenin triacetate*

Cat. No.: *B1199709*

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Apigenin Triacetate: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Apigenin triacetate**, including supplier information, detailed application notes, and experimental protocols.

Apigenin triacetate, a synthetic derivative of the naturally occurring flavone apigenin, offers enhanced bioavailability and potential for various research applications. This guide consolidates information on its procurement, handling, and use in experimental settings, with a focus on its anti-inflammatory and potential anticancer properties.

Sourcing and Procurement of Apigenin Triacetate

For research purposes, **Apigenin triacetate** can be acquired from several reputable suppliers specializing in biochemicals and natural products. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and quality of the compound.

Table 1: **Apigenin Triacetate** Suppliers and Purchasing Options

Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedChemExpress	Apigenin triacetate	HY-W748594	>98%	1 mg, 5 mg, 10 mg
Toronto Research Chemicals (via Biomall)	Apigenin Triacetate	A726525	Not specified	5 mg
BIORLAB	Apigenin Triacetate	Not specified	Not specified	10 mg
CD BioSustainable	Apigenin Triacetate	Not specified	Not specified	Inquire for details

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information. It is important to note that these products are for research use only and not for human consumption.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties and Handling

Solubility and Stability:

Apigenin triacetate is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The stability of acetylated flavonoids can be influenced by factors like temperature, pH, and the presence of enzymes.[\[5\]](#) It is advisable to store the stock solution at -20°C and prepare fresh dilutions in culture medium for each experiment.

Application Notes and Experimental Protocols

Apigenin triacetate is investigated for its potential therapeutic effects, particularly in the context of inflammation and cancer. The acetylation of apigenin is intended to improve its cellular uptake and stability compared to the parent compound.

Anti-inflammatory Activity

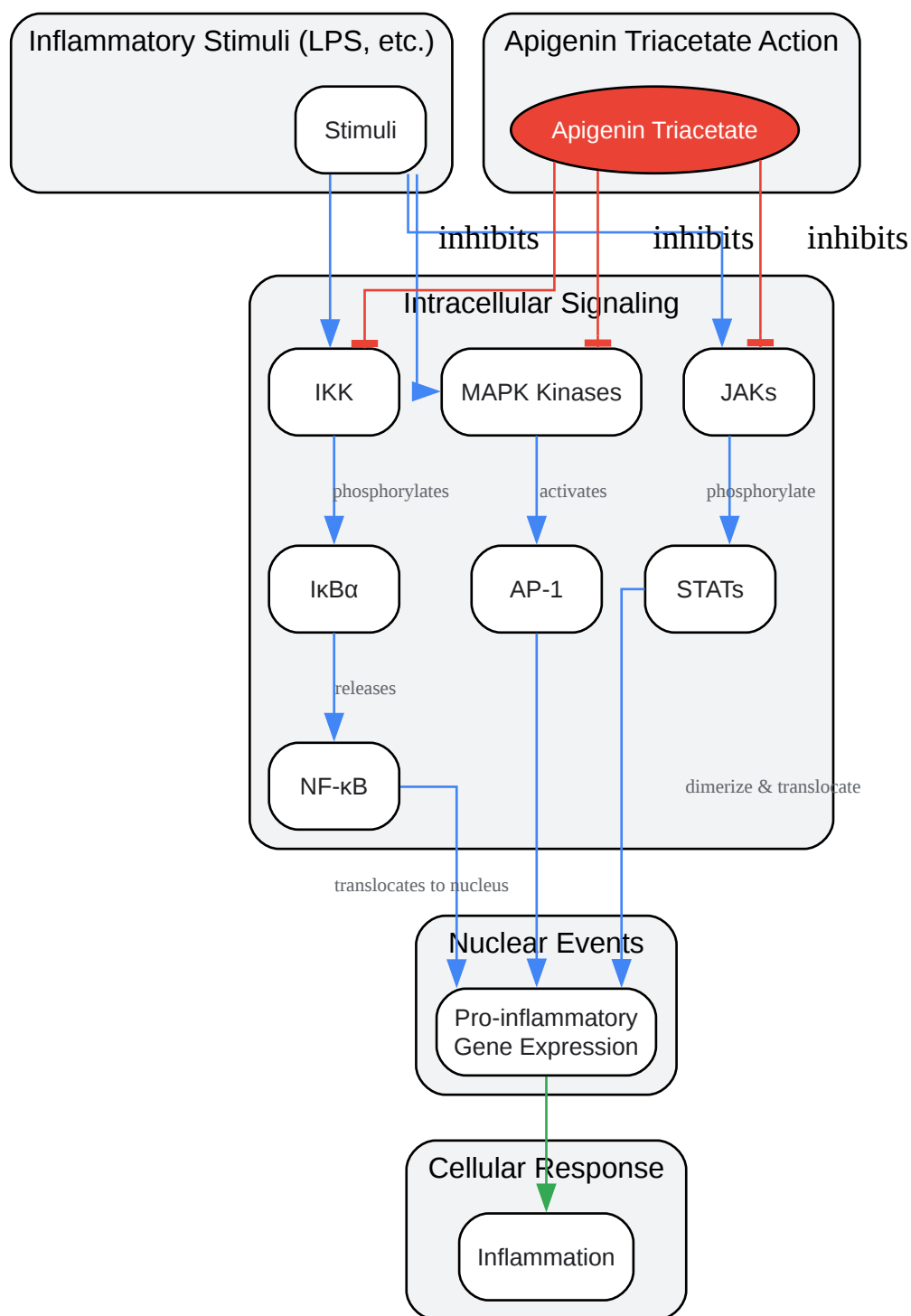
Apigenin and its derivatives have demonstrated significant anti-inflammatory properties.

Apigenin triacetate has been shown to modulate immune responses, making it a compound of interest for autoimmune and inflammatory disease research.

Key Signaling Pathways:

Apigenin has been reported to modulate several key signaling pathways involved in inflammation, including:

- **NF-κB Pathway:** Apigenin can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines.
- **MAPK Pathway:** It can also affect the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.
- **JAK/STAT Pathway:** Apigenin has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling and immune cell differentiation.



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Apigenin triacetate's anti-inflammatory mechanism.

Experimental Protocol: Inhibition of Th1 Cell Proliferation and Gene Expression

This protocol is based on a study investigating the effects of Apigenin-3-acetate on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients.

Objective: To assess the inhibitory effect of **Apigenin triacetate** on the proliferation and pro-inflammatory gene expression of T helper 1 (Th1) cells.

Materials:

- **Apigenin triacetate**
- DMSO (for stock solution)
- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
- Phytohemagglutinin (PHA) or other T-cell mitogen
- CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
- RNA isolation kit
- cDNA synthesis kit
- SYBR Green Master Mix for qRT-PCR
- Primers for T-bet (TBX21), IFN- γ , and a housekeeping gene (e.g., GAPDH)

Procedure:

- **PBMC Isolation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Resuspend PBMCs in complete RPMI-1640 medium.
- **CFSE Staining (for proliferation):** Stain PBMCs with CFSE according to the manufacturer's protocol.
- **Treatment:**

- Seed CFSE-labeled or unlabeled PBMCs in 96-well or 24-well plates.
- Prepare a stock solution of **Apigenin triacetate** in DMSO. Further dilute in culture medium to the desired final concentrations. A study has reported an IC₅₀ of 80 μ M for inhibiting Th1 cell proliferation.
- Pre-treat cells with various concentrations of **Apigenin triacetate** for 2 hours.
- Stimulate the cells with a T-cell mitogen like PHA.
- Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Proliferation Analysis (Flow Cytometry):
 - Harvest CFSE-stained cells.
 - Analyze by flow cytometry to measure the dilution of CFSE, indicating cell division.
- Gene Expression Analysis (qRT-PCR):
 - Harvest unlabeled cells.
 - Isolate total RNA using a suitable kit.
 - Synthesize cDNA from the isolated RNA.
 - Perform qRT-PCR using SYBR Green Master Mix and specific primers for T-bet, IFN- γ , and the housekeeping gene.
 - Analyze the data using the $\Delta\Delta$ Ct method to determine the relative gene expression.

Table 2: Expected Outcomes of **Apigenin Triacetate** on Th1 Cells

Parameter	Treatment Group	Expected Result
Th1 Cell Proliferation	Untreated Control	High proliferation
Apigenin triacetate (80 µM)	Significant inhibition of proliferation	
T-bet Gene Expression	Untreated Control	High expression
Apigenin triacetate	Significant downregulation	
IFN-γ Gene Expression	Untreated Control	High expression
Apigenin triacetate	Significant downregulation	

Data based on a study by Hakimizadeh et al., 2023.

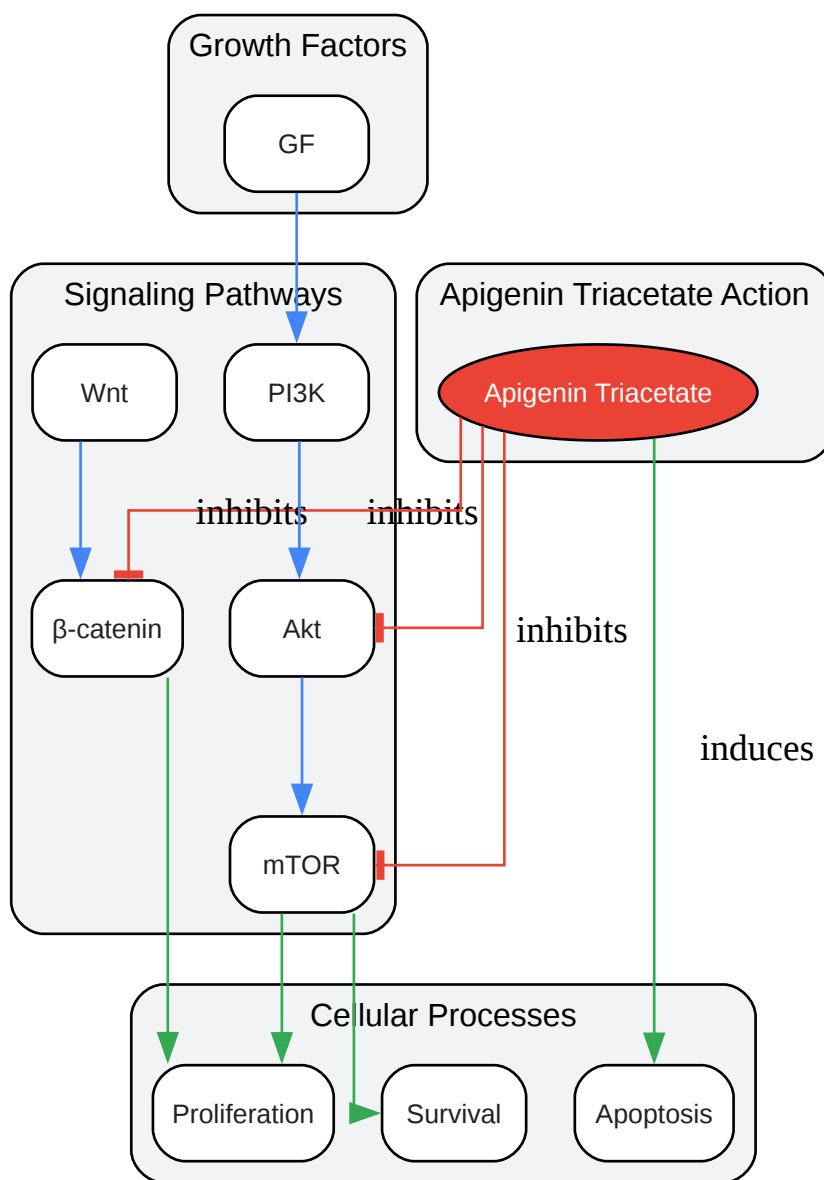
Anticancer Activity

While specific studies on **Apigenin triacetate** in cancer are limited, the parent compound, apigenin, has been extensively studied for its anticancer properties. It is hypothesized that **Apigenin triacetate** may exhibit similar or enhanced effects due to improved cellular permeability.

Key Signaling Pathways in Cancer:

Apigenin has been shown to modulate pathways critical for cancer cell survival and proliferation:

- **PI3K/Akt/mTOR Pathway:** This pathway is often hyperactivated in cancer. Apigenin can inhibit this pathway, leading to decreased cell growth and proliferation.
- **Wnt/β-catenin Pathway:** Aberrant Wnt signaling is a hallmark of many cancers. Apigenin can modulate this pathway to suppress tumor progression.
- **Apoptosis Pathways:** Apigenin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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Apigenin triacetate's potential anticancer mechanisms.

Experimental Protocol: Cell Viability Assay

This is a general protocol to assess the cytotoxic effects of **Apigenin triacetate** on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Apigenin triacetate** in a cancer cell line.

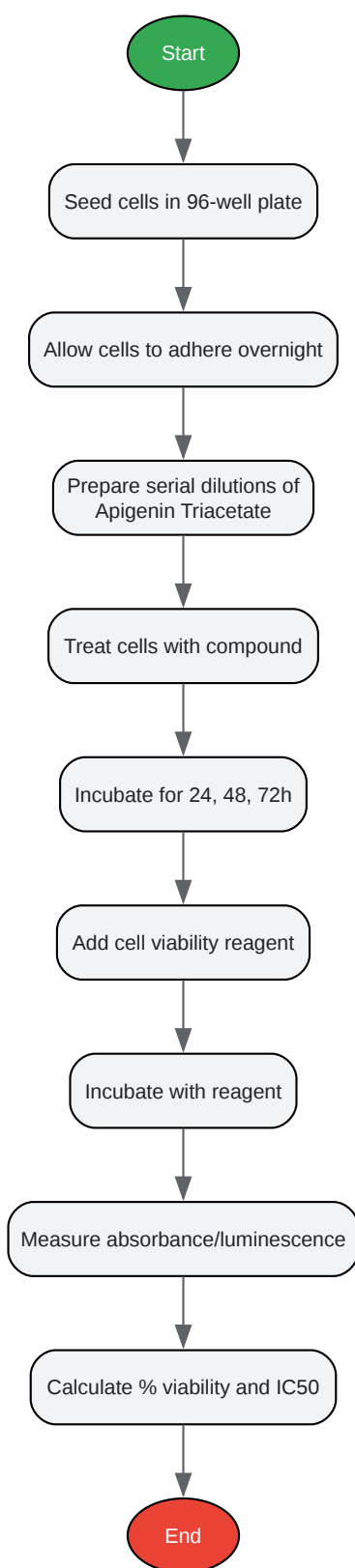
Materials:

- **Apigenin triacetate**
- DMSO
- Cancer cell line of interest (e.g., breast, prostate, colon)
- Appropriate cell culture medium and supplements
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment:
 - Prepare a serial dilution of **Apigenin triacetate** in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
 - Remove the old medium from the cells and add the medium containing different concentrations of **Apigenin triacetate**.
 - Include a vehicle control (medium with DMSO only) and a blank (medium only).
 - Incubate for 24, 48, and 72 hours.
- Cell Viability Measurement:
 - At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the drug concentration.
 - Determine the IC50 value using a non-linear regression analysis.



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Workflow for a cell viability assay.

Conclusion

Apigenin triacetate is a promising derivative of apigenin with potential applications in anti-inflammatory and cancer research. This guide provides a starting point for researchers interested in exploring its biological activities. It is essential to consult the primary literature and optimize protocols for specific experimental systems. As research on **Apigenin triacetate** is still emerging, further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

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